molecular formula C15H13NO5 B12460363 3-Nitrophenyl (4-methylphenoxy)acetate

3-Nitrophenyl (4-methylphenoxy)acetate

Cat. No.: B12460363
M. Wt: 287.27 g/mol
InChI Key: AJXPRSNBEDMHRR-UHFFFAOYSA-N
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Description

3-Nitrophenyl (4-methylphenoxy)acetate is an aromatic ester featuring a 3-nitrophenyl group and a 4-methylphenoxy moiety linked to an acetate backbone. Such esters are commonly employed as intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(3-nitrophenyl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C15H13NO5/c1-11-5-7-13(8-6-11)20-10-15(17)21-14-4-2-3-12(9-14)16(18)19/h2-9H,10H2,1H3

InChI Key

AJXPRSNBEDMHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl (4-methylphenoxy)acetate typically involves the esterification of 3-nitrophenol with 4-methylphenoxyacetic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitrophenyl (4-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrophenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-nitrophenyl (4-methylphenoxy)acetate and related esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Physical State Key Reactivity Features Applications References
This compound 3-nitro, 4-methylphenoxy Likely solid/liquid Electron-withdrawing (nitro), steric hindrance (methylphenoxy) Pharmaceutical intermediates Inferred
Methyl (3-nitrophenyl)acetate 3-nitro, methyl ester Yellowish liquid High reactivity (nitro group) Agrochemicals, APIs
Methyl 2-(3-fluoro-4-nitrophenyl)acetate 3-fluoro-4-nitro, methyl ester Not reported Enhanced electrophilicity (fluoro-nitro synergy) Organic synthesis intermediates
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate 3-nitro, α-amino, methyl ester Not reported Chiral center, nucleophilic amino group Drug discovery, asymmetric synthesis
4-Chlorophenyl (3-methylphenoxy)acetate 4-chloro, 3-methylphenoxy Not reported Electron-withdrawing (Cl), steric effects Unspecified (likely intermediates)
3-Methyl-2-nitrophenyl acetate 2-nitro, 3-methyl Not reported Ortho-nitro positioning (steric effects) Chemical synthesis

Key Observations:

Substituent Position and Electronic Effects: The meta-nitro group in 3-nitrophenyl derivatives (e.g., Methyl (3-nitrophenyl)acetate) enhances electrophilic aromatic substitution reactivity compared to ortho-nitro analogs (e.g., 3-Methyl-2-nitrophenyl acetate), where steric hindrance may dominate .

Solubility and Polarity: Esters with amino groups (e.g., (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate) exhibit higher polarity, improving solubility in polar solvents like ethanol or DMSO, whereas purely aromatic esters (e.g., Methyl (3-nitrophenyl)acetate) are more hydrophobic .

Synthetic Utility: Nitroaromatic esters are widely used as intermediates. For example, Methyl (3-nitrophenyl)acetate is a precursor in Hantzsch pyrimidine synthesis (), while amino-substituted variants enable chiral drug development . The fluoro-nitro combination in Methyl 2-(3-fluoro-4-nitrophenyl)acetate may facilitate regioselective substitutions in medicinal chemistry due to synergistic electronic effects .

Crystallographic and Stability Considerations :

  • Compounds like Ethyl 2-(3-nitrophenyl)acetate () form stable 3D networks via hydrogen bonding and π–π interactions, suggesting that analogs like the target compound may exhibit similar crystallinity, impacting purification and formulation .

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